1,4-Dideoxy-1,4-imino-L-arabinitol
描述
属性
IUPAC Name |
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBIHBLFRADNM-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905855 | |
| Record name | 2-(Hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-53-9 | |
| Record name | (2S,3S,4S)-2-(Hydroxymethyl)-3,4-pyrrolidinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100937-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dideoxy-1,4-iminoarabinitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100937539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z330X18GMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Stereospecific Substitution from D-Xylose
A landmark synthesis of LAB was achieved starting from D-xylose, a naturally abundant pentose. The key innovation lies in a stereospecific intramolecular substitution reaction that avoids traditional derivatization of hydroxyl groups. In this approach, D-xylose is first converted to 2,3,5-tri-O-benzyl-1-deoxy-1-[(4-methoxyphenyl)amino]-D-xylitol (12 ) via reductive amination with 4-methoxyaniline and sodium cyanoborohydride in ethanol . Subsequent treatment with hypophosphorous acid (H₃PO₂) in toluene induces cyclization, forming the pyrrolidine ring through displacement of the C4 hydroxyl group with the adjacent amine. This step produces 1-(4-methoxyphenyl)pyrrolidine (13 ) with 74% yield and retains the L-arabinitol configuration .
Critical to this method is the absence of protecting group manipulation at C4, which simplifies the synthesis and reduces waste. The final deprotection of the 4-methoxyphenyl group using hydrochloric acid yields LAB hydrochloride with >95% purity . This route, completed in six linear steps, exemplifies atom economy, as water is the sole byproduct during cyclization .
Epoxide Ring-Opening Strategy from D-Glucose
An alternative route leverages D-glucose as the chiral precursor. The synthesis begins with the conversion of D-glucose to a homoallylic amine intermediate (4 ) via triflation and azide substitution . Epoxidation of the terminal olefin in 7 (N-tosyl-protected amine) generates an epoxide (3a ), which undergoes regioselective ring-opening with a tethered amide group. This intramolecular reaction constructs the pyrrolidine core with precise stereocontrol, yielding N-tosyl-3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-glucofuranose .
Oxidative cleavage of the isopropylidene group with sodium periodate, followed by borohydride reduction, affords N-tosyl-LAB (10 ). Final detosylation using sodium amide in liquid ammonia produces LAB in 68% overall yield from D-glucose . While this eight-step sequence is lengthier than the D-xylose route, it highlights the versatility of epoxide intermediates in stereoselective iminosugar synthesis.
Iodine-Catalyzed Deprotection and Cyclization
A one-pot strategy employing iodine as a multifunctional catalyst enables rapid access to LAB from protected precursors. Treatment of multi-O-isopropylidene-N-(9-phenylfluoren-9-yl) derivatives (4 , 5 ) with 20% iodine in methanol simultaneously removes protecting groups and induces cyclization . The iodine mediates cleavage of tert-butyldimethylsilyl (TBS), benzyloxycarbonyl (Cbz), and isopropylidene groups, facilitating intramolecular nucleophilic attack by the amine . This method achieves LAB in three steps from D-arabinitol precursors, albeit with moderate yields (55–60%) due to competing side reactions .
Hydrazide-Functionalized Analog Synthesis
Recent work has extended LAB synthesis to include hydrazide-modified derivatives for enhanced bioactivity. Starting from L-xylose, 2,3,5-tri-O-benzyl-L-xylofuranose (7 ) is condensed with hydroxylamine and dehydrated to form a nitrile intermediate (9 ) . Triflation of the C4 hydroxyl group, followed by Boc-hydrazide substitution, yields a hydrazide-functionalized pyrrolidine (10 ). Acidic deprotection with trifluoroacetic acid (TFA) removes benzyl groups, producing LAB hydrazide analogs with submicromolar α-mannosidase inhibitory activity .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The stereochemical outcome of LAB synthesis is heavily influenced by the configuration of the starting sugar and the choice of nucleophile. For instance, the D-xylose route inherently establishes the L-arabinitol configuration due to the retention of stereochemistry during reductive amination . In contrast, the D-glucose pathway relies on epoxide ring-opening kinetics to control the C3 and C4 stereocenters . Computational studies suggest that the H₃PO₂-mediated cyclization proceeds via a planar transition state, minimizing steric hindrance and ensuring high enantiomeric excess .
Optimization efforts have focused on solvent systems and catalyst loading. Replacing ethanol with methanol in the reductive amination step improves reaction rates by 20%, while lowering H₃PO₂ concentrations from 50% to 30% reduces side product formation without compromising yield .
化学反应分析
2.1. α-1-C-Alkylation
LAB derivatives are synthesized via asymmetric allylic alkylation and ring-closing metathesis. For example, α-1-C-butyl-LAB, a potent α-glucosidase inhibitor, is produced through Negishi cross-coupling, achieving IC₅₀ values of 0.032–4.7 μM against intestinal enzymes .
2.2. Hydrazide Imide Analogues
Insertion of a hydrazide moiety into LAB yields analogues 4Cl and 5Cl , which exhibit selective α-mannosidase inhibition (Kᵢ = 0.23–1.4 μM). These derivatives are synthesized via reductive amination and hydrazide coupling .
Table 2: Inhibitory Activity of LAB Derivatives
| Compound | Target Enzyme | IC₅₀/Kᵢ (μM) | Selectivity Over Other Enzymes | Reference |
|---|---|---|---|---|
| α-1-C-butyl-LAB | Intestinal sucrase | 0.032 | >100-fold vs. RMGP | |
| 5Cl | α-Mannosidase | 0.23 | >500-fold vs. β-glucosidase |
3.1. Glycogen Phosphorylase (GP) Inhibition
LAB inhibits rat muscle GP (RMGP) with IC₅₀ = 0.93 μM, binding competitively to the active site normally occupied by glucose. Synergistic inhibition occurs with ADP (1000-fold enhancement in EcGS inhibition) .
3.2. Synergistic Effects with Nucleotides
In Leloir-type enzymes like E. coli glycogen synthase (EcGS), LAB derivatives show enhanced inhibition in the presence of ADP or UDP. For example, compound 26 achieves IC₅₀ = 0.22 μM with 0.15 mM ADP .
Table 3: Synergistic Inhibition by LAB Derivatives
| Enzyme | Inhibitor | IC₅₀ Without Nucleotide (μM) | IC₅₀ With Nucleotide (μM) | Fold Enhancement |
|---|---|---|---|---|
| EcGS | 26 | 249.0 | 0.22 (with 0.15 mM ADP) | 1,132 |
| SuSy4 | 2 | 131.3 | 0.45 (with 0.1 mM UDP) | 292 |
Mechanistic Insights
- Binding Mode : Molecular docking reveals LAB derivatives occupy the glucosyl-binding subsite in GP and GS, mimicking the transition state of glucose transfer .
- Conformational Flexibility : The pyrrolidine ring’s ability to adopt half-chair conformations enables broad glycosidase inhibition .
LAB’s chemical versatility and enzyme-targeting efficacy underscore its value in glycosidase inhibition and glycobiology research. Advances in green synthesis and derivatization strategies enhance its potential for therapeutic applications, particularly in metabolic disorders.
科学研究应用
Glycosidase Inhibition
LAB and its derivatives are recognized for their ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications in several diseases:
- Diabetes Management : LAB acts as a potent inhibitor of intestinal maltase, isomaltase, and sucrase. For instance, α-1-C-butyl-LAB has demonstrated IC50 values of 0.13 μM for maltase, 4.7 μM for isomaltase, and 0.032 μM for sucrase . This efficacy positions LAB as a promising candidate for managing postprandial hyperglycemia.
- Selective Inhibition : Recent studies have shown that modified analogues of LAB can achieve high selectivity for specific glycosidases. For example, analogues with hydrazide moieties exhibited selectivity indices ranging from 22 to over 400 against α-mannosidase . This selectivity reduces the risk of side effects commonly associated with broader-spectrum inhibitors.
Therapeutic Potential in Lysosomal Storage Disorders
LAB's glycosidase inhibitory properties extend to its potential use in treating lysosomal storage disorders (LSDs). These conditions arise from enzyme deficiencies that lead to the accumulation of substrates within lysosomes. The ability of LAB to inhibit specific glycosidases may help alleviate symptoms by reducing substrate accumulation:
- Research Findings : Studies have indicated that iminosugars like LAB can modulate the activity of enzymes involved in LSDs, providing a pathway for developing targeted therapies .
Cancer Research
The inhibition of certain glycosidases by LAB also presents opportunities in cancer therapeutics:
- Targeting Tumorigenesis : α-Mannosidase inhibition has been linked to tumorigenic processes. Compounds like LAB that selectively inhibit this enzyme could potentially be developed into anti-cancer agents .
Synthesis and Derivatives
LAB can be synthesized through various methods, including asymmetric synthesis techniques such as allylic alkylation and ring-closing metathesis. The development of new derivatives enhances its pharmacological profile:
- Synthesis Approaches : Recent advancements have focused on creating derivatives with improved potency and selectivity against specific glycosidases . For instance, α-1-C-butyl-LAB was synthesized to improve efficacy while minimizing side effects associated with existing treatments like miglitol.
Case Studies and Research Insights
Several studies have documented the applications and effectiveness of LAB:
作用机制
1,4-Dideoxy-1,4-imino-L-arabinitol exerts its effects primarily through the inhibition of glycogen phosphorylase and α-glucosidases . By binding to the active sites of these enzymes, it prevents the breakdown of glycogen and the hydrolysis of glycosidic bonds, respectively . This inhibition is achieved through the compound’s structural similarity to the transition state of the enzyme-catalyzed reactions, allowing it to effectively block enzyme activity .
相似化合物的比较
Comparison with Similar Compounds
LAB vs. 1,4-Dideoxy-1,4-imino-L-threitol
- Structural Difference : LAB has an additional hydroxymethyl group compared to L-threitol.
- Enzyme Affinity: The hydroxymethyl group contributes ~17.8 kJ/mol (4.25 kcal/mol) to Gibbs free energy of binding, lowering LAB’s Ki against α-L-arabinofuranosidase III (Monilinia fructigena) .
- pH Sensitivity : Both compounds exhibit pH-dependent inhibition, but LAB’s pKb (7.8) aligns better with enzyme active-site pKa values, enhancing inhibition under physiological conditions .
LAB vs. 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)
- Stereochemistry : DAB is the D-enantiomer of LAB.
- Target Enzymes :
- Therapeutic Applications : LAB derivatives are explored for diabetes and Pompe disease, while DAB analogs modulate glycogen storage disorders .
LAB vs. Deoxynojirimycin (DNJ)
- Potency : LAB derivatives (e.g., α-1-C-butyl-LAB) show superior inhibition of intestinal α-glucosidases (IC₅₀ = 0.032–0.13 μM) compared to DNJ (IC₅₀ ~0.5 μM) .
- Selectivity : LAB’s alkylated derivatives (e.g., α-1-C-heptyl-LAB) achieve 168-fold selectivity for GAA over ER α-glucosidase II, whereas DNJ lacks such specificity .
LAB vs. Hydrazide-Modified DAB Analogs
- Structural Modification: DAB analogs with hydrazide imide moieties (e.g., compounds 4Cl and 5Cl) shift selectivity toward α-mannosidase (Ki = 230 nM) .
- Mechanism: The N-ethyl group in 5Cl improves α-mannosidase selectivity but reduces potency, highlighting how substituent placement fine-tunes enzyme interactions .
Key Structural Modifications and Their Impacts
Alkylation at the 1-C Position
- Enhanced Potency : α-1-C-Butyl-LAB inhibits maltase (IC₅₀ = 0.13 μM) and sucrase (IC₅₀ = 0.032 μM), outperforming unmodified LAB .
- Chain Length Effects : Longer alkyl chains (e.g., tridecyl in 35 ) improve GCase inhibition (IC₅₀ = 0.77 μM) and chaperone activity in fibroblasts .
Enantiomeric Differences
- Cholinesterase Inhibition : LAB-containing heterodimers (e.g., 9b–11b ) show enantioselective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with LAB enantiomers differing in IC₅₀ by up to 10-fold .
Comparative Data Table
生物活性
1,4-Dideoxy-1,4-imino-L-arabinitol (LAB) is a synthetic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of various glycosidases and its potential applications in antiviral therapies. This article provides a comprehensive overview of the biological activity of LAB, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
LAB is an iminosugar derivative that can be synthesized from D-lyxonolactone through a series of chemical reactions that involve the formation of a pyrrolidine ring. The synthesis process typically includes protecting hydroxyl groups and achieving specific stereochemistry at several carbon centers to yield the desired compound .
Key Steps in Synthesis:
- Formation of the pyrrolidine ring by joining nitrogen between C-1 and C-4.
- Inversion of configuration at C-2 and C-4.
- Protection of hydroxyl groups through benzylidenation.
Glycosidase Inhibition
LAB is primarily known for its role as a potent inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition has implications for various biological processes, including metabolism and cell signaling.
Inhibition Potency:
- LAB exhibits strong inhibitory effects on α-glucosidase and other glycosidases involved in carbohydrate digestion .
- The IC50 values for LAB against specific glycosidases can vary significantly based on the enzyme type and concentration used.
Antiviral Activity
LAB has shown promise as an antiviral agent, particularly against HIV. It acts by interfering with viral replication processes, making it a candidate for further research into antiviral therapies.
Mechanism of Action:
- LAB inhibits HIV replication by targeting specific viral enzymes involved in the life cycle of the virus .
- Studies have indicated that derivatives of LAB may enhance its antiviral efficacy against resistant strains .
Biofilm Inhibition
Recent studies have highlighted LAB's ability to inhibit biofilm formation in various bacterial strains. Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to antibiotics.
Case Study Findings:
- In vitro tests showed that LAB effectively inhibited biofilm production in Pseudomonas aeruginosa and Staphylococcus aureus at concentrations that did not affect bacterial viability .
- The compound demonstrated significant potential in managing infections associated with biofilm-forming bacteria.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
常见问题
Q. What is the enzymatic inhibition profile of LAB, and how does it compare to its enantiomer DAB?
LAB is a potent inhibitor of α-glucosidases, with higher specificity compared to its enantiomer DAB, which primarily targets glycogen phosphorylase (GP). LAB derivatives, such as α-1-C-butyl-LAB, exhibit IC50 values of 0.032–4.7 μM against intestinal maltase, isomaltase, and sucrase, outperforming miglitol by ~10-fold in reducing postprandial hyperglycemia . In contrast, DAB inhibits GP with Ki values ~400 nM in liver and brain tissues . Structural differences in active-site interactions (e.g., LAB’s binding orientation in maltase-glucoamylase vs. DAB’s uncompetitive inhibition of GP) underpin this selectivity .
Q. What methodological approaches are used to synthesize LAB and its derivatives?
LAB is synthesized via asymmetric allylic alkylation, ring-closing metathesis, and Negishi cross-coupling. For example, α-1-C-butyl-LAB is derived from chiral aziridine precursors, with stereochemical control achieved through dihydroxylation and hydrogenolysis steps . Enantiomeric purity is critical, as LAB’s bioactivity depends on its L-configuration, contrasting with DAB’s D-form .
Q. How is LAB’s inhibitory activity assessed in vitro?
Enzyme inhibition assays measure IC50 values using homogenized tissue (e.g., brain astrocytes or hepatocytes) and purified enzymes. For α-glucosidases, LAB’s potency is tested against maltase, isomaltase, and sucrase via fluorometric or colorimetric substrate cleavage assays . GP inhibition by DAB (a structural analog) is studied using glycogenolysis rates in hepatocytes, with IC50 values ~1 μM .
Advanced Research Questions
Q. How do structural modifications of LAB influence its pharmacokinetics and tissue permeability?
Alkylation at the α-1-C position (e.g., butyl-LAB) enhances bioavailability and potency. However, LAB derivatives require pre-incubation (1–3 hours) and high concentrations (300–1000 μM) in intact astrocytes due to limited membrane permeability, as shown in glycogen shunt inhibition studies . Pharmacokinetic profiling in rodents reveals LAB’s short plasma half-life (~1–2 hours), necessitating sustained-release formulations for therapeutic efficacy .
Q. What experimental models are used to evaluate LAB’s anti-hyperglycemic effects in vivo?
- Ob/ob mice : LAB derivatives reduce postprandial glucose spikes at doses 10-fold lower than miglitol, measured via oral glucose tolerance tests .
- Isolated optic nerve assays : DAB (structurally related) inhibits glycogenolysis-dependent neuronal activity during glucose deprivation, supporting LAB’s potential in neuroglycopenia studies .
- Hepatocyte models : LAB’s inhibition of glycogen phosphorylase is tested under glucagon stimulation, with glycogen levels quantified via ¹³C NMR .
Q. How does LAB’s mechanism of action differ from traditional α-glucosidase inhibitors like miglitol?
Unlike miglitol, LAB derivatives do not interfere with glycoprotein maturation, as confirmed by MALDI-TOF analysis of oligosaccharide processing. Molecular docking reveals LAB binds distinct subsites in maltase-glucoamylase, avoiding off-target effects on protein glycosylation .
Q. What structural insights explain LAB’s selectivity for glycosidases vs. glycogen metabolizing enzymes?
X-ray crystallography of LAB-bound GH62 arabinofuranosidase (PDB: 6F1J) shows hydrogen bonding with conserved active-site residues (e.g., Asp95, Glu186), while DAB’s inhibition of GP involves interactions with the pyridoxal phosphate cofactor . LAB’s hydroxylation pattern favors glycosidase binding, whereas DAB’s stereochemistry aligns with GP’s catalytic pocket .
Q. What challenges arise when translating LAB’s in vitro potency to in vivo efficacy?
Discrepancies between in vitro IC50 (nM–μM) and in vivo effective doses (mg/kg) highlight bioavailability barriers. For example, DAB requires 105 mg/kg in mice to suppress hepatic glycogenolysis, attributed to rapid renal clearance and tissue distribution limitations .
Methodological Considerations
- Enzyme kinetics : Use uncompetitive/noncompetitive models for GP inhibition (DAB: Ki ~400 nM) and competitive models for α-glucosidases (LAB: Ki <1 μM) .
- Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to verify enantiomeric purity during synthesis .
- In vivo dosing : Optimize pre-incubation times (1–3 hours) and administer LAB intraperitoneally to bypass first-pass metabolism in diabetes models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
